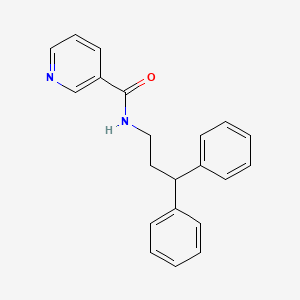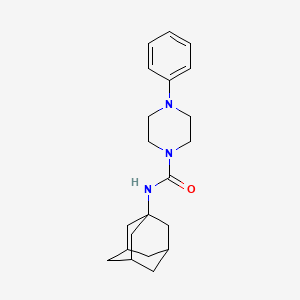![molecular formula C19H19N5O B10866313 7-(furan-2-ylmethyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10866313.png)
7-(furan-2-ylmethyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound with a unique structure that combines pyrrolo and pyrimidine rings. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrrole and pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of 7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
Uniqueness
The uniqueness of 7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H19N5O |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
7-(furan-2-ylmethyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C19H19N5O/c1-13-14(2)24(11-16-7-5-9-25-16)19-17(13)18(20)23(12-22-19)10-15-6-3-4-8-21-15/h3-9,12,20H,10-11H2,1-2H3 |
InChI-Schlüssel |
ILAOGZJSOVMBCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=CC=N3)CC4=CC=CO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10866233.png)
![2-Chloro-N-{5-[cyclohexyl(methyl)amino]-1,3,4-thiadiazol-2-YL}propanamide](/img/structure/B10866238.png)
![2,6-dimethoxy-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10866242.png)
![2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B10866247.png)
![4-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866251.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)



![Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate](/img/structure/B10866267.png)
![5-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10866274.png)
![N'-[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-3-carbohydrazide](/img/structure/B10866277.png)
![11-(4-chlorophenyl)-N-cyclohexyl-3-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10866281.png)
![4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10866285.png)
